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molecular formula C6H9N3O B8654682 (2-Hydrazinylpyridin-4-yl)methanol

(2-Hydrazinylpyridin-4-yl)methanol

Cat. No. B8654682
M. Wt: 139.16 g/mol
InChI Key: XOUATPSHXHXABS-UHFFFAOYSA-N
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Patent
US08338437B2

Procedure details

To a stirred suspension of (2-chloro-4-pyridinyl) methanol (0.885 g, 6.16 mmol) in 2-propanol (9 mL) was added hydrazine monohydrate (6.0 mL, 124 mmol). The resulting suspension was allowed to stir for 24 h at 100° C. Solvent was evaporated. The residue was purified by silica gel column chromatography with gradient of MeOH (5-20%) in CH2Cl2 to afford 36 (223 mg, 26%) as a white solid. LRMS: calc 139.1; found 140.2 (MH)+.
Quantity
0.885 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Yield
26%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([CH2:8][OH:9])[CH:5]=[CH:4][N:3]=1.O.[NH2:11][NH2:12]>CC(O)C>[NH:11]([C:2]1[CH:7]=[C:6]([CH2:8][OH:9])[CH:5]=[CH:4][N:3]=1)[NH2:12] |f:1.2|

Inputs

Step One
Name
Quantity
0.885 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)CO
Name
Quantity
9 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
to stir for 24 h at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography with gradient of MeOH (5-20%) in CH2Cl2

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N(N)C1=NC=CC(=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 223 mg
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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